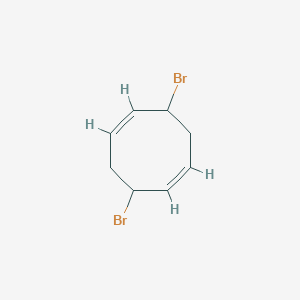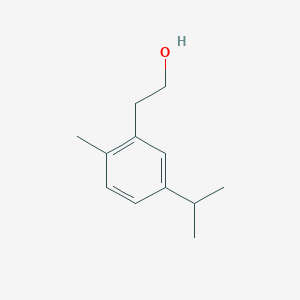
2-(5-Isopropyl-2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Isopropyl-2-methylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a derivative of thymol, a monoterpene phenol found in the essential oils of various plants such as thyme. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenyl)ethanol typically involves the alkylation of thymol. One common method is the reaction of thymol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 2-(5-Isopropyl-2-methylphenyl)acetaldehyde or 2-(5-Isopropyl-2-methylphenyl)acetone.
Reduction: The major product is 2-(5-Isopropyl-2-methylphenyl)ethane.
Substitution: The major products include 2-(5-Isopropyl-2-methylphenyl)ethyl chloride or 2-(5-Isopropyl-2-methylphenyl)ethylamine.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is being conducted on its potential use as an anti-inflammatory and analgesic agent.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenyl)ethanol involves its interaction with cellular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thymol: 2-Isopropyl-5-methylphenol, a precursor to 2-(5-Isopropyl-2-methylphenyl)ethanol.
Carvacrol: 2-Methyl-5-isopropylphenol, an isomer of thymol with similar properties.
Menthol: 2-Isopropyl-5-methylcyclohexanol, a compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
4389-64-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9,13H,6-7H2,1-3H3 |
InChI Key |
ROEYRLSDTVQQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


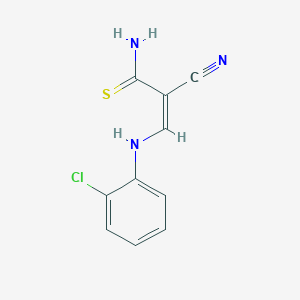
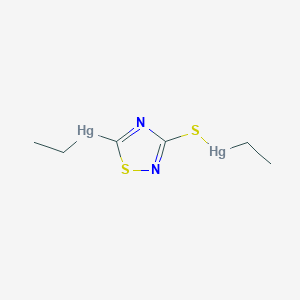
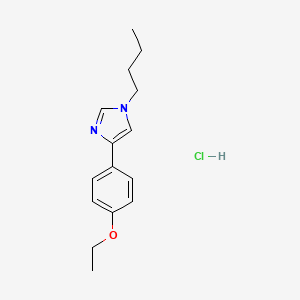
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
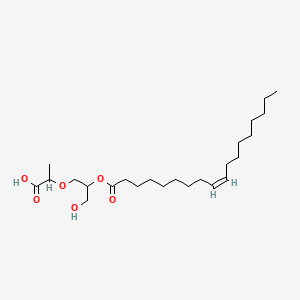
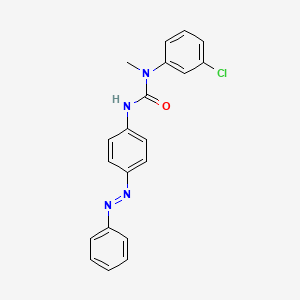
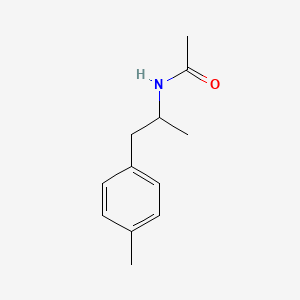
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
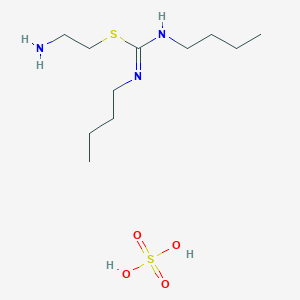
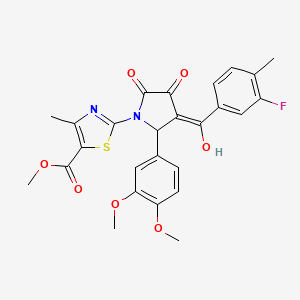
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
